![molecular formula C15H19N3OS B5571410 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.12488341 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A study on the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives explored the antitumor activity of these compounds. The research focused on creating cyclopenta[b]thiophene derivatives through reactions involving cyclopentanone and elemental sulfur, among other steps. Some of the synthesized compounds exhibited promising inhibitory effects on different cancer cell lines, suggesting potential applications in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).
Heterocyclic Synthesis
Another application is found in the synthesis of substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine- 4(3H)-thiones through the Michael reaction. This methodology demonstrates the versatility of similar compounds in constructing complex heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Dyachenko, Dyachenko, & Chernega, 2004).
Nonlinear Optical Materials
Research into the geometry and bond-length alternation in nonlinear optical materials involved push-pull molecules with similar structures. These compounds are precursors to novel nonlinear optical chromophores, assessing the impact of donor strength and extent of conjugation on optical properties. The study provides insights into designing better nonlinear optical materials for applications in photonics and electronics (Gainsford, Bhuiyan, & Kay, 2008).
Antimicrobial Agents
The synthesis of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives with sulfonamido moieties aimed at evaluating their potential as antimicrobial agents. This research illustrates the role of similar compounds in developing new antibiotics and antimicrobial materials, highlighting the ongoing need for novel therapeutic agents against resistant bacterial strains (Al-Kamali & Al-Hazmi, 2014).
Mécanisme D'action
Target of Action
The primary target of JM2-41C, also known as the connexin43 (Cx43) mimetic peptide juxtamembrane 2 (JM2), is the connexin43 (Cx43) . Cx43 is a protein that forms gap junctions and hemichannels on the cell surface, facilitating cell-cell communication and the release of signaling molecules .
Mode of Action
JM2 interacts with Cx43 in a unique way. It enhances the interaction between Cx43 and microtubules, a component of the cell’s cytoskeleton involved in intracellular trafficking . This interaction leads to an increase in microtubule polymerization .
Biochemical Pathways
The primary biochemical pathway affected by JM2 is the purinergic signaling pathway . By reducing the number of Cx43 hemichannels on the cell surface, JM2 inhibits the release of ATP, a key signaling molecule in this pathway . This results in a decrease in purinergic signaling, which plays a crucial role in the inflammatory response .
Result of Action
The inhibition of purinergic signaling by JM2 leads to a reduction in the acute inflammatory response . This has potential therapeutic implications in improving tissue-engineered construct tolerance .
Analyse Biochimique
Biochemical Properties
The biochemical properties of JM2-41C are largely defined by its interactions with various biomolecules. JM2-41C has been found to interact with enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been shown to interact with nonmuscle myosin IIA, enabling the phosphorylation of myosin light chain .
Cellular Effects
JM2-41C has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, JM2-41C has been found to inhibit the proliferation of tumor cells and induce apoptosis .
Molecular Mechanism
The molecular mechanism of JM2-41C involves its interactions at the molecular level. JM2-41C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, JM2-41C enhances the interaction between Cx43 and microtubules, promoting microtubule polymerization .
Metabolic Pathways
JM2-41C is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
JM2-41C is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For instance, JM2-41C has been found to inhibit the trafficking of Cx43 to the cell surface .
Propriétés
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c16-9-12-11-5-4-6-13(11)20-15(12)17-14(19)10-18-7-2-1-3-8-18/h1-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLSQHSAPPJSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
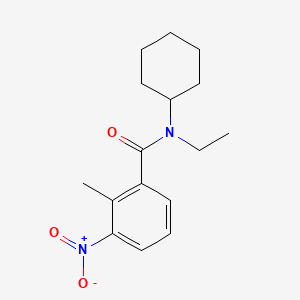
![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)
![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)
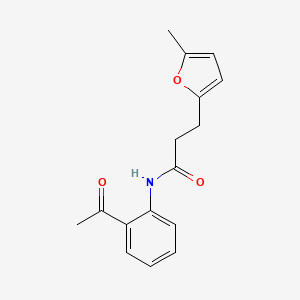
![3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid](/img/structure/B5571361.png)
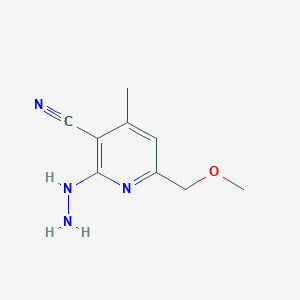
![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)
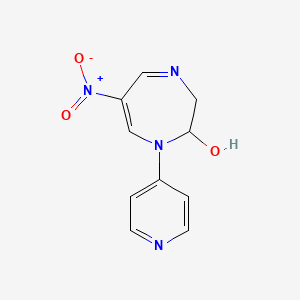
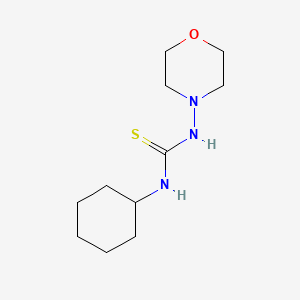
![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)
![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)
![4-[(MORPHOLIN-4-YL)METHYL]-N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5571423.png)
